![molecular formula C13H16N4OS2 B5792855 N-(5-{[4-(dimethylamino)phenyl]thio}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5792855.png)
N-(5-{[4-(dimethylamino)phenyl]thio}-1,3,4-thiadiazol-2-yl)propanamide
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Overview
Description
N-(5-{[4-(dimethylamino)phenyl]thio}-1,3,4-thiadiazol-2-yl)propanamide, also known as DTTPA, is a chemical compound that belongs to the class of thiadiazole derivatives. It has been extensively studied for its potential use in scientific research applications due to its unique chemical properties and biological effects.
Mechanism of Action
N-(5-{[4-(dimethylamino)phenyl]thio}-1,3,4-thiadiazol-2-yl)propanamide exerts its biological effects through the inhibition of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to modulate the activity of certain ion channels and receptors in the brain, leading to its potential use as a cognitive enhancer.
Biochemical and Physiological Effects:
N-(5-{[4-(dimethylamino)phenyl]thio}-1,3,4-thiadiazol-2-yl)propanamide has been shown to have a variety of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotective effects. It has also been shown to improve cognitive function in animal models, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N-(5-{[4-(dimethylamino)phenyl]thio}-1,3,4-thiadiazol-2-yl)propanamide has several advantages for use in laboratory experiments, including its high yield and purity, as well as its unique chemical properties and biological effects. However, it also has certain limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Future Directions
There are several potential future directions for the study of N-(5-{[4-(dimethylamino)phenyl]thio}-1,3,4-thiadiazol-2-yl)propanamide, including further investigation of its mechanism of action and its potential therapeutic applications. Additionally, its potential use as a fluorescent probe for imaging biological systems and as a catalyst for organic reactions could also be further explored. Overall, N-(5-{[4-(dimethylamino)phenyl]thio}-1,3,4-thiadiazol-2-yl)propanamide represents a promising compound for scientific research and has the potential to make significant contributions to various fields of study.
Synthesis Methods
N-(5-{[4-(dimethylamino)phenyl]thio}-1,3,4-thiadiazol-2-yl)propanamide can be synthesized through a multi-step process involving the reaction of 4-(dimethylamino)phenyl isothiocyanate with thiosemicarbazide, followed by cyclization with hydrazine hydrate and acetic anhydride. The final step involves the reaction of the resulting compound with 3-bromo-1-propanol to obtain N-(5-{[4-(dimethylamino)phenyl]thio}-1,3,4-thiadiazol-2-yl)propanamide in high yield and purity.
Scientific Research Applications
N-(5-{[4-(dimethylamino)phenyl]thio}-1,3,4-thiadiazol-2-yl)propanamide has been studied for its potential use in scientific research applications, including as a fluorescent probe for imaging biological systems, a catalyst for organic reactions, and a potential therapeutic agent for the treatment of various diseases.
properties
IUPAC Name |
N-[5-[4-(dimethylamino)phenyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS2/c1-4-11(18)14-12-15-16-13(20-12)19-10-7-5-9(6-8-10)17(2)3/h5-8H,4H2,1-3H3,(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNRXKSYLWODHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SC2=CC=C(C=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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